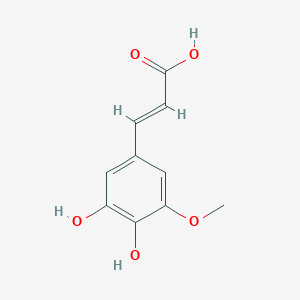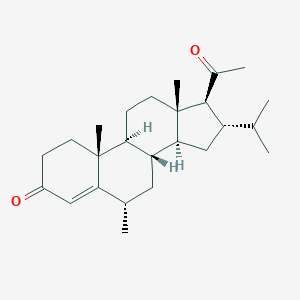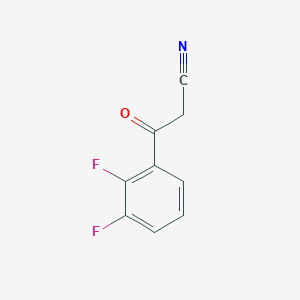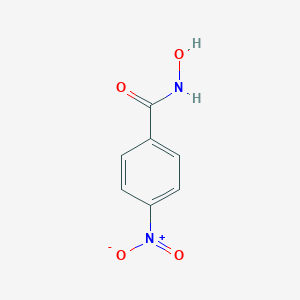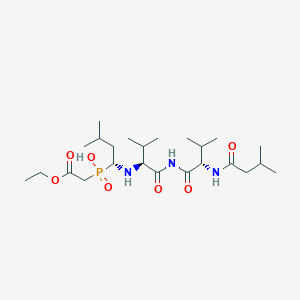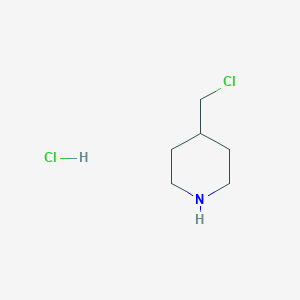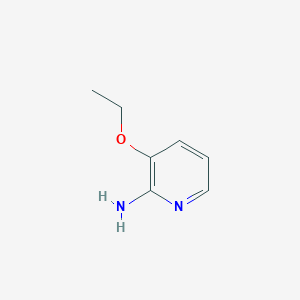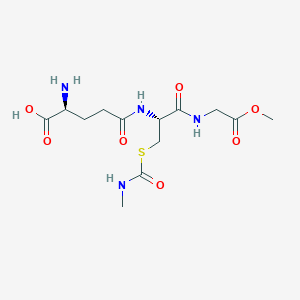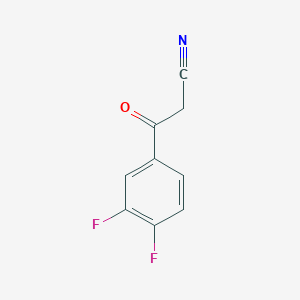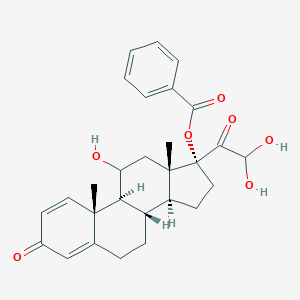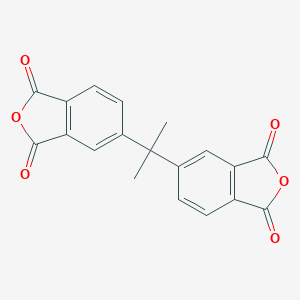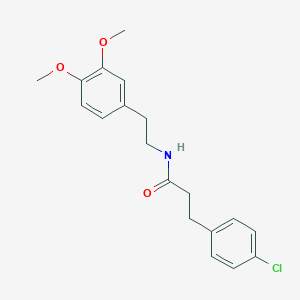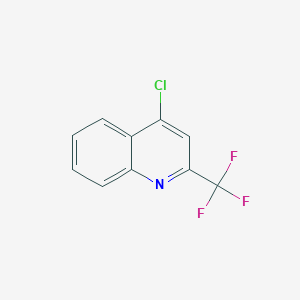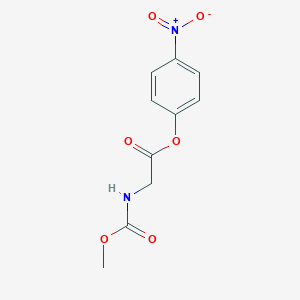
Methoxycarbonylglycine 4-nitrophenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methoxycarbonylglycine 4-nitrophenyl ester, also known as MNG, is a chemical compound that has been widely used in scientific research. It is a derivative of glycine, an amino acid that plays a crucial role in the human body. MNG is a potent inhibitor of the enzyme glycine decarboxylase, which is involved in the breakdown of glycine.
科学的研究の応用
Methoxycarbonylglycine 4-nitrophenyl ester has been used in a variety of scientific research applications. It has been shown to be a potent inhibitor of glycine decarboxylase, which makes it useful in the study of the glycine metabolic pathway. Methoxycarbonylglycine 4-nitrophenyl ester has also been used to investigate the role of glycine in various physiological processes, such as neurotransmission and energy metabolism. Additionally, Methoxycarbonylglycine 4-nitrophenyl ester has been used in the development of drugs that target glycine decarboxylase, which may have potential therapeutic applications.
作用機序
Methoxycarbonylglycine 4-nitrophenyl ester inhibits glycine decarboxylase by binding to the enzyme's active site. This prevents the enzyme from catalyzing the breakdown of glycine, which leads to an accumulation of glycine in the body. The mechanism of action of Methoxycarbonylglycine 4-nitrophenyl ester is well understood, and it has been extensively studied in the laboratory setting.
生化学的および生理学的効果
The inhibition of glycine decarboxylase by Methoxycarbonylglycine 4-nitrophenyl ester has several biochemical and physiological effects. The accumulation of glycine in the body can lead to an increase in the levels of other metabolites, such as serine and threonine. Additionally, the inhibition of glycine decarboxylase can affect the production of ATP, which is the primary energy source for cells. The physiological effects of Methoxycarbonylglycine 4-nitrophenyl ester are still being studied, but it has been suggested that it may have potential therapeutic applications in the treatment of certain diseases, such as cancer and neurological disorders.
実験室実験の利点と制限
Methoxycarbonylglycine 4-nitrophenyl ester has several advantages for use in laboratory experiments. It is a potent inhibitor of glycine decarboxylase, which makes it useful in the study of the glycine metabolic pathway. Additionally, Methoxycarbonylglycine 4-nitrophenyl ester is relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to the use of Methoxycarbonylglycine 4-nitrophenyl ester in laboratory experiments. It is a toxic compound and must be handled with care. Additionally, the inhibition of glycine decarboxylase can have complex effects on cellular metabolism, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on Methoxycarbonylglycine 4-nitrophenyl ester. One area of interest is the development of drugs that target glycine decarboxylase for therapeutic applications. Additionally, Methoxycarbonylglycine 4-nitrophenyl ester could be used to investigate the role of glycine in various physiological processes, such as neurotransmission and energy metabolism. Further research is also needed to understand the complex effects of Methoxycarbonylglycine 4-nitrophenyl ester on cellular metabolism and to develop new methods for studying the glycine metabolic pathway.
Conclusion:
Methoxycarbonylglycine 4-nitrophenyl ester is a potent inhibitor of glycine decarboxylase that has been widely used in scientific research. It has several advantages for use in laboratory experiments, but also has some limitations. Methoxycarbonylglycine 4-nitrophenyl ester has been extensively studied and has potential therapeutic applications in the treatment of certain diseases. Further research is needed to fully understand the complex effects of Methoxycarbonylglycine 4-nitrophenyl ester on cellular metabolism and to develop new methods for studying the glycine metabolic pathway.
合成法
Methoxycarbonylglycine 4-nitrophenyl ester can be synthesized by the reaction of 4-nitrophenol with methoxycarbonylglycine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to Methoxycarbonylglycine 4-nitrophenyl ester by the addition of a base. The synthesis of Methoxycarbonylglycine 4-nitrophenyl ester is a relatively simple process and can be carried out in a laboratory setting.
特性
CAS番号 |
1670-94-6 |
|---|---|
製品名 |
Methoxycarbonylglycine 4-nitrophenyl ester |
分子式 |
C10H10N2O6 |
分子量 |
254.2 g/mol |
IUPAC名 |
(4-nitrophenyl) 2-(methoxycarbonylamino)acetate |
InChI |
InChI=1S/C10H10N2O6/c1-17-10(14)11-6-9(13)18-8-4-2-7(3-5-8)12(15)16/h2-5H,6H2,1H3,(H,11,14) |
InChIキー |
BNYHIOHEEQKXIR-UHFFFAOYSA-N |
SMILES |
COC(=O)NCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
正規SMILES |
COC(=O)NCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
その他のCAS番号 |
1670-94-6 |
同義語 |
MC-Gly-NP methoxycarbonylglycine 4-nitrophenyl este |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



